Home > Products > Screening Compounds P2974 > 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine
7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine -

7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-4637137
CAS Number:
Molecular Formula: C12H8BrN3
Molecular Weight: 274.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Scientific research has focused on this compound and its derivatives due to their potential biological activity, particularly as anticancer, antibacterial, and antifungal agents. [, , , , , ]

Synthesis Analysis

    Condensation Reactions: The most common approach involves the condensation of a suitably substituted 5-aminopyrazole derivative with a 1,3-dielectrophile. For instance, 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be synthesized by reacting 5-amino-1H-pyrazole-4-carbonitrile with 4-bromobenzaldehyde and malononitrile in the presence of a base catalyst. [, , , , ]

    Multicomponent Reactions: These reactions allow for the efficient assembly of complex molecules from simpler starting materials in a single pot. One example is the three-component reaction of 4-bromobenzaldehyde, 1H-tetrazol-5-amine hydrate, and methyl acetoacetate, catalyzed by sulfamic acid, which leads to the formation of methyl 7-(4-bromophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. []

    Cyclization Reactions: These reactions involve the formation of the pyrazolo[1,5-a]pyrimidine ring system through intramolecular cyclization. For example, the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with appropriately substituted cinnamonitriles can lead to the formation of 7-amino-5-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles. []

Molecular Structure Analysis

The molecular structure of 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. [, , , , , , , , ]

    Planarity and Conformation: The pyrazolo[1,5-a]pyrimidine core typically adopts a planar or near-planar conformation, with the 4-bromophenyl substituent often lying out of the plane to varying degrees depending on the steric hindrance imposed by other substituents. [, , , , ]

    Intermolecular Interactions: The crystal structures of these compounds often reveal the presence of intermolecular interactions such as hydrogen bonding (N-H…N, C-H…N, C-H…O) and π-π stacking interactions, which contribute to their solid-state packing and physicochemical properties. [, , , , , , ]

Mechanism of Action

    Anticancer Activity: Some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which are key regulators of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. [, , ]

    Antibacterial Activity: The exact mechanism of antibacterial action for these compounds is not always fully elucidated, but it may involve inhibition of bacterial DNA replication, RNA synthesis, or other essential metabolic processes. [, , , ]

    Antifungal Activity: Similar to antibacterial activity, the antifungal mechanism of action remains to be fully characterized. []

Physical and Chemical Properties Analysis

    Solubility: These compounds are likely soluble in organic solvents such as DMSO and ethanol, as these solvents are commonly used in their synthesis and biological evaluations. [, , ]

    Melting Point: The melting points of these compounds vary depending on the specific substituents present. [, , , ]

    Stability: Generally, these compounds seem to possess good thermal stability, as evidenced by their relatively high decomposition temperatures. [, , ]

Applications

    Anticancer Agents: Multiple studies highlight the potential of these compounds as anticancer agents, particularly against breast cancer, colorectal cancer, and cervical cancer cell lines. Their efficacy is often attributed to their ability to inhibit CDKs, ultimately leading to cancer cell death. [, , , , , , ]

    Antimicrobial Agents: Research indicates these compounds possess potent antibacterial and antifungal properties. They demonstrate activity against a broad spectrum of bacterial strains, including both Gram-positive and Gram-negative bacteria, and various fungal species. This characteristic makes them promising candidates for developing novel antimicrobial therapies. [, , , , , , , , ]

    Materials Science: Certain derivatives show potential applications in materials science, particularly as fluorescent probes or building blocks for supramolecular assemblies. Their ability to self-assemble into ordered structures, driven by intermolecular interactions, makes them attractive for developing advanced materials. []

7-Phenyl-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound is a neutral ligand that forms rhenium(I) complexes of the type [ReCl(CO)3Ln-]. [] These complexes have shown potent cytotoxic activity against HCT116 cells, with some exhibiting better activity than standard drugs like cisplatin. [] They also displayed enhanced antimicrobial activity compared to pyrazolopyrimidine ligands. []
  • Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine. The key difference lies in the substituent at the 7th position, where the related compound has a phenyl group instead of a 4-bromophenyl group. []

7-(4-Chlorophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound is another neutral ligand forming rhenium(I) complexes similar to the previous example. [] These complexes also displayed potent cytotoxic and antimicrobial activity. []
  • Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine core and the 5-(pyridin-2-yl) substituent with the target compound, 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine. [] The difference lies in the halogen substituent on the phenyl ring at the 7th position, with this compound having a chlorine atom instead of bromine. []

7-(2-Chlorophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This is a neutral ligand similar to the previous two examples, forming rhenium(I) complexes with potent cytotoxic and antimicrobial activities. []
  • Relevance: This compound is structurally related to 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine through the shared pyrazolo[1,5-a]pyrimidine core and 5-(pyridin-2-yl) substituent. [] The distinction arises from the chlorine atom's position on the phenyl ring at the 7th position, being at the ortho position instead of the para position as in the target compound. []

7-(4-Methoxyphenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound acts as a neutral ligand, forming rhenium(I) complexes similar to the previously mentioned examples. These complexes exhibit potent cytotoxic and antimicrobial activities. []
  • Relevance: Sharing the pyrazolo[1,5-a]pyrimidine core and the 5-(pyridin-2-yl) substituent with 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, this compound differs in the substituent on the phenyl ring at the 7th position. Instead of a bromine atom, it possesses a methoxy group. []

5-(Pyridin-2-yl)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound is a neutral ligand that forms rhenium(I) complexes, similar to the previously described examples, demonstrating potent cytotoxic and antimicrobial activities. []
  • Relevance: Like the other related compounds, this compound shares the pyrazolo[1,5-a]pyrimidine core and 5-(pyridin-2-yl) substituent with 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine. [] The difference lies in the substituent on the phenyl ring at the 7th position, where this compound has a methyl group instead of a bromine atom. []

7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: This compound, identified as compound 3 in the source, is a pyrazolo-[4,3-e][1,2,4]triazolopyrimidine derivative. [, ] It showed some level of cytotoxicity against cervical and breast cancer cell lines. [, ] Its crystal structure was determined using single crystal X-ray analysis. [, ]
  • Relevance: Although structurally distinct from 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, this compound is relevant due to its inclusion in the same series of pyrazolo-triazolopyrimidine derivatives. [, ] It features a 7-(4-bromophenyl) substituent, highlighting the significance of this moiety in modulating biological activities within this class of compounds. [, ]

7-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine (L1)

  • Compound Description: This compound acts as a cyclometalating ligand (C^N) in the synthesis of heteroleptic platinum(II) complexes. [] These complexes displayed biological activities including antibacterial effects, cytotoxicity against brine shrimp, and DNA binding capabilities. []
  • Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine. [] Both compounds feature a phenyl ring at the 5th position and a halogenated phenyl ring at the 7th position. The related compound has a fluorine atom at the para position of the phenyl ring, while the target compound has a bromine atom in the same position. []

7-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine (L2)

  • Compound Description: Similar to the previous compound, this compound serves as a cyclometalating ligand (C^N) in the formation of heteroleptic platinum(II) complexes with biological activity. []
  • Relevance: This compound exhibits structural similarity to 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, sharing the core pyrazolo[1,5-a]pyrimidine structure and the 5-phenyl substituent. [] The distinction lies in the halogen substituent at the para position of the phenyl ring at the 7th position, with this compound having a chlorine atom instead of bromine. []

7-(4-Bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine (L3)

  • Compound Description: This compound is a cyclometalating ligand (C^N) used in the synthesis of biologically active heteroleptic platinum(II) complexes. []
  • Relevance: This compound is essentially identical to the target compound, 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, sharing the same core structure and substituents. [] The only difference lies in the labeling used in the study where this compound was designated as L3. []

7-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine (L4)

  • Compound Description: This compound functions as a cyclometalating ligand (C^N) in the synthesis of heteroleptic platinum(II) complexes exhibiting biological activities. []
  • Relevance: This compound displays structural resemblance to 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, sharing the same core pyrazolo[1,5-a]pyrimidine structure and the 5-phenyl substituent. [] They differ in the substituent at the para position of the phenyl ring at the 7th position, with this compound having a methoxy group instead of a bromine atom. []

5-Phenyl-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine (L5)

  • Compound Description: This compound is another cyclometalating ligand (C^N) utilized in the synthesis of biologically active heteroleptic platinum(II) complexes. []
  • Relevance: This compound is structurally similar to 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, sharing the core pyrazolo[1,5-a]pyrimidine structure and the 5-phenyl substituent. [] The difference lies in the substituent at the para position of the phenyl ring at the 7th position, where this compound possesses a methyl group instead of a bromine atom. []

7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative whose crystal structure has been reported. []
  • Relevance: This compound exhibits structural similarity to 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, sharing the same core pyrazolo[1,5-a]pyrimidine structure. [] The key difference lies in the substituent at the para position of the phenyl ring at the 7th position, where this compound has a methyl group and a cyano group at the 3rd position, while the target compound has a bromine atom and no substituent at the 3rd position. []

2-Methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative with moderate herbicidal activities. Its crystal structure has been determined. []
  • Relevance: This compound is structurally related to 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, sharing the core pyrazolo[1,5-a]pyrimidine structure. [] The difference lies in the substituents at the 2nd, 3rd, and 7th positions. This compound has a methylthio group at the 2nd position, a cyano group at the 3rd position, and a 4-methoxyphenyl group at the 7th position. []

3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

  • Compound Description: This novel fused-ring energetic compound (compound 4 in the source) exhibits exceptional thermal stability with a decomposition temperature of 325°C. [] It possesses a high density and superior detonation performance compared to conventional explosives like TATB and HNS. []
  • Relevance: Though structurally distinct from 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, this compound shares the core pyrazolo[1,5-a]pyrimidine structure. [] The research highlights the versatility of this scaffold in designing compounds with diverse applications, ranging from pharmaceuticals to energetic materials. []

5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

  • Compound Description: This is another novel fused-ring energetic compound (compound 5 in the source) with good thermal stability (decomposition temperature of 291°C). [] It demonstrates better detonation performance compared to TATB and HNS. []
  • Relevance: While structurally different from 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, this compound also shares the core pyrazolo[1,5-a]pyrimidine structure. [] This further emphasizes the adaptability of this scaffold in developing compounds with varied properties and applications. []

Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: This compound represents a dihydrotetrazolopyrimidine derivative. Its crystal structure, characterized by a flattened envelope conformation of the pyrimidine ring, has been reported. []

Methyl 7‐(4‐bromophenyl)‐5‐methyl‐4,7‐dihydrotetrazolo[1,5‐a]pyrimidine‐6‐carboxylate

  • Compound Description: This compound is a dihydrotetrazolopyrimidine derivative synthesized via a solid-state reaction. Its crystal structure reveals a flattened boat conformation for the pyrimidine ring. []

7-(4-Bromophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine

  • Compound Description: This compound is a pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine derivative whose crystal structure is stabilized by weak intermolecular interactions like hydrogen bonding and π–π stacking. []
  • Relevance: While structurally distinct from 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, this compound shares the 7-(4-bromophenyl) substituent, highlighting the potential significance of this group for its properties. [] The research emphasizes the exploration of diverse heterocyclic scaffolds incorporating the 7-(4-bromophenyl) moiety for potential biological applications. []

Properties

Product Name

7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

InChI

InChI=1S/C12H8BrN3/c13-10-3-1-9(2-4-10)11-5-7-14-12-6-8-15-16(11)12/h1-8H

InChI Key

STTJLSWXAURIKK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=NC3=CC=NN23)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=CC=NN23)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.